Suppressed Li Diffusion in Tandem OLED CGLs vs. BPhen
In tandem OLEDs, the deterioration of the Li-doped charge generation layer (CGL) is a critical issue. BPPB demonstrates a significantly more robust film structure that resists Li diffusion compared to BPhen. Experimental XPS depth profiling confirmed that Li diffusion occurs more favorably in the sparse BPhen film than in the closely packed BPPB film [1].
| Evidence Dimension | Li diffusion stability in n-CGL film |
|---|---|
| Target Compound Data | Closely packed film with strong binding energy; suppressed Li diffusion observed by XPS depth profiling |
| Comparator Or Baseline | Bathophenanthroline (BPhen): Sparse film with weak binding energy; favorable Li diffusion observed |
| Quantified Difference | Qualitative assessment via XPS depth profiling confirms suppressed diffusion in BPPB vs. BPhen. |
| Conditions | Li-doped n-CGL layer in tandem OLEDs, evaluated using XPS depth profiling and electrical stress tests |
Why This Matters
This directly impacts the operational stability and lifetime of high-efficiency tandem OLED displays, making BPPB a more reliable choice for commercial applications.
- [1] Kim, T., et al. (2024). Deterioration of Li-doped phenanthroline-based charge generation layer for tandem organic light-emitting diodes. *Journal of Information Display*. View Source
